molecular formula C25H25N5O2 B10864851 7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10864851
M. Wt: 427.5 g/mol
InChI Key: PSXIFLDDPKUCCA-UHFFFAOYSA-N
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Description

7-Benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is characterized by its unique structure, which includes benzyl and dimethoxybenzyl groups, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Dimethoxybenzyl Groups: These groups are usually introduced through nucleophilic substitution reactions, where benzyl halides and dimethoxybenzyl halides react with the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the benzyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde, 3,4-dimethoxybenzaldehyde.

    Reduction: Dihydro derivatives of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering possibilities for the development of new treatments for conditions like cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, often studied for its biological activity.

    Triazolopyrimidines: A broader class of compounds that includes various derivatives with different substituents.

    Benzyl-substituted pyrimidines: Compounds with benzyl groups attached to a pyrimidine core, similar in structure but differing in specific substituents.

Uniqueness

7-Benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of benzyl and dimethoxybenzyl groups along with the dimethyl substitutions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

10-benzyl-4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H25N5O2/c1-16-17(2)29(14-18-8-6-5-7-9-18)24-23(16)25-27-22(28-30(25)15-26-24)13-19-10-11-20(31-3)21(12-19)32-4/h5-12,15H,13-14H2,1-4H3

InChI Key

PSXIFLDDPKUCCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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